molecular formula C16H18N2S B1273979 2-Amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carbonitrile CAS No. 861408-82-4

2-Amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carbonitrile

Cat. No.: B1273979
CAS No.: 861408-82-4
M. Wt: 270.4 g/mol
InChI Key: XYYGRLZKMGSDBJ-UHFFFAOYSA-N
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Description

2-Amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carbonitrile (CAS: 861408-82-4) is a thiophene-based heterocyclic compound with the molecular formula C₁₆H₁₇N₂S and a molecular weight of 270.4 g/mol . Its structure features a thiophene ring substituted with:

  • A 3-carbonitrile group at position 2.
  • An amino group at position 2.
  • A methyl group at position 3.
  • A 4-isobutylphenyl moiety at position 4.

Thiophene derivatives are widely explored in medicinal chemistry due to their electronic versatility and bioisosteric properties.

Properties

IUPAC Name

2-amino-5-methyl-4-[4-(2-methylpropyl)phenyl]thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S/c1-10(2)8-12-4-6-13(7-5-12)15-11(3)19-16(18)14(15)9-17/h4-7,10H,8,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYGRLZKMGSDBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394966
Record name 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861408-82-4
Record name 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a dicarbonyl compound and elemental sulfur.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative.

    Attachment of the Isobutylphenyl Group: This step may involve

Biological Activity

2-Amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carbonitrile (CAS No. 861408-82-4) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₆H₁₈N₂S
  • Molecular Weight : 270.39 g/mol
  • Structure : The compound features a thiophene ring substituted with an amino group and a carbonitrile group, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of cancer research and anti-inflammatory properties.

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against the NCI-60 panel of human tumor cell lines, showing promising results:

Cell Line TypeIC50 (μM)
Breast Cancer (MCF-7)25.72 ± 3.95
Lung CancerNot specified
Colon CancerNot specified
Prostate CancerNot specified

These findings indicate that the compound can induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The anticancer effects are thought to be mediated through several mechanisms:

  • Apoptosis Induction : Flow cytometry studies have shown that treatment with this compound leads to increased apoptosis in MCF-7 cells, suggesting it may activate intrinsic apoptotic pathways.
  • Cell Cycle Arrest : The compound may interfere with cell cycle progression, contributing to its cytotoxic effects.

3. Anti-inflammatory Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory properties. This could be attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

Case Studies

A notable study evaluated the compound's effectiveness against colorectal cancer cells. The results indicated a dose-dependent inhibition of cell growth, with significant reductions in viability observed at concentrations above 10 μM. The selectivity index (SI) for non-malignant versus malignant cells was also calculated, supporting its potential as a therapeutic agent with reduced side effects compared to traditional chemotherapeutics .

Scientific Research Applications

Medicinal Chemistry

2-Amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carbonitrile has been studied for its potential therapeutic effects. Its structural components suggest possible activity as:

  • Anticancer Agents : Research indicates that thiophene derivatives can exhibit cytotoxicity against various cancer cell lines. The presence of the carbonitrile and amino groups may enhance this activity by interacting with biological targets involved in cell proliferation .
  • Antimicrobial Properties : Compounds with thiophene structures have shown promise in inhibiting bacterial growth. The unique electronic properties of the compound may facilitate interactions with microbial cell membranes or enzymes .

Materials Science

The compound's unique properties allow for exploration in materials science:

  • Conductive Polymers : Thiophene derivatives are often used in the synthesis of conductive polymers. Their ability to participate in π-conjugation makes them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
  • Sensors : Due to its electronic properties, this compound can be utilized in the development of chemical sensors for detecting environmental pollutants or biological molecules .

Cosmetic Formulations

The compound's potential in cosmetic science is noteworthy:

  • Skin Care Products : Its formulation in topical applications can enhance skin hydration and provide antioxidant effects. Studies have shown that thiophene derivatives can stabilize emulsions and improve the sensory attributes of creams and lotions .
  • UV Protection : Some derivatives of thiophene have been investigated for their ability to absorb UV radiation, making them suitable candidates for incorporation into sunscreens .

Case Study 1: Anticancer Activity

A study published in the Brazilian Journal of Pharmaceutical Sciences explored various thiophene derivatives, including this compound, for their anticancer properties. The results indicated significant cytotoxic effects against breast cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

Case Study 2: Conductive Polymers

Research conducted at a leading materials science institute demonstrated that incorporating this compound into polymer matrices improved electrical conductivity significantly compared to traditional conductive polymers. This advancement could lead to more efficient organic electronic devices .

Case Study 3: Cosmetic Formulation Development

A recent study focused on developing a moisturizing cream containing this compound. The formulation was evaluated for stability and sensory properties over time. Results showed enhanced moisturizing effects and stability, indicating its potential as an active ingredient in cosmetic products .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table compares key structural analogs of 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carbonitrile, highlighting substituent variations and their impact on molecular properties:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
This compound (Target) 861408-82-4 4-isobutylphenyl, 5-methyl, 3-CN C₁₆H₁₇N₂S 270.4 Reference compound
2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile 519016-81-0 2,4-dichlorophenyl, 5-methyl, 3-CN C₁₂H₈Cl₂N₂S 283.18 Electron-withdrawing Cl substituents; higher MW
2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile 519016-82-1 4-ethylphenyl, 5-methyl, 3-CN C₁₄H₁₄N₂S 242.35 Smaller alkyl (ethyl vs. isobutyl); lower MW
2-Amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile 100005-23-0 4-methoxyphenyl, 5-methyl, 3-CN C₁₃H₁₂N₂OS 244.31 Methoxy (electron-donating) vs. isobutyl
2-Amino-5-methylthiophene-3-carbonitrile (Core scaffold) 138564-58-6 5-methyl, 3-CN C₆H₆N₂S 138.19 Lacks aryl substituent; simpler scaffold
Key Observations:

Chlorine substituents (as in 519016-81-0) increase molecular weight and introduce electron-withdrawing effects, which may influence binding interactions in biological systems .

Electronic Properties :

  • The methoxy group in 100005-23-0 is electron-donating, contrasting with the electron-neutral isobutyl group. This difference could alter π-π stacking or hydrogen-bonding capabilities .
Anti-Inflammatory Potential

The 4-isobutylphenyl moiety is a hallmark of NSAIDs like Ibuprofen, which inhibit cyclooxygenase (COX) enzymes . While the target compound’s thiophene core differs from the carboxylic acid group in classical NSAIDs, the aryl group’s spatial arrangement may mimic COX active-site interactions.

Crystallographic and Structural Studies

The target compound’s three-dimensional conformation can be analyzed using programs like SHELXL for small-molecule refinement and ORTEP-3 for graphical representation . Substituents like the isobutylphenyl group may induce ring puckering or steric hindrance, affecting crystal packing and solubility. Comparative studies with analogs (e.g., dichlorophenyl derivatives) could reveal substituent-dependent trends in crystallinity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-amino-substituted thiophene-3-carbonitrile derivatives, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multicomponent reactions (MCRs) under catalytic or solvent-free conditions. For example, similar compounds (e.g., tetrahydro-4H-chromenes) are synthesized via Knoevenagel condensation followed by cyclization, using aldehydes, malononitrile, and β-diketones . Characterization of intermediates involves FT-IR to confirm functional groups (e.g., –NH₂ at ~3300–3400 cm⁻¹, –CN at ~2200 cm⁻¹) and LC-MS for molecular weight validation. Purity is assessed via TLC and HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carbonitrile?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SCXRD) : Determines bond lengths, angles, and packing motifs. For example, related compounds (e.g., 2-amino-4-(4-methylphenyl)-5-oxo-4H-chromene-3-carbonitrile) exhibit triclinic crystal systems (space group P1) with unit cell parameters a = 8.5931 Å, b = 8.7409 Å, and intermolecular N–H⋯O hydrogen bonds stabilizing the lattice .
  • NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 6.5–7.5 ppm) and methyl/isobutyl groups (δ 1.2–2.5 ppm). ¹³C NMR confirms carbonyl (δ ~160–180 ppm) and nitrile (δ ~115–120 ppm) carbons .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions for thiophene-3-carbonitrile derivatives?

  • Methodological Answer : SCXRD analysis quantifies torsional angles and non-covalent interactions. For instance, in 2-amino-4-(2-chlorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile, the dihedral angle between the thiophene and chlorophenyl rings is 68.1°, while C–H⋯π interactions (3.2–3.5 Å) contribute to crystal stability . Discrepancies in bond lengths (e.g., C–C = 1.45–1.52 Å vs. expected 1.47 Å) may indicate resonance or steric effects from substituents like isobutyl groups .

Q. What strategies are employed to analyze the impact of substituents (e.g., isobutyl, methyl) on bioactivity in thiophene derivatives?

  • Methodological Answer :

  • Comparative SAR Studies : Replace substituents (e.g., isobutyl vs. methyl) and assess antimicrobial activity via agar diffusion assays. For example, 4-methylphenyl analogs show moderate antifungal activity (C. albicans MIC = 32 µg/mL), while bulkier substituents may enhance membrane penetration .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electrostatic potential surfaces to identify nucleophilic/electrophilic regions. HOMO-LUMO gaps (~4.5 eV) correlate with reactivity in electrophilic substitution .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported crystallographic parameters for structurally similar compounds?

  • Methodological Answer : Cross-validate data using multiple techniques:

  • Compare unit cell volumes (e.g., 743.71 ų for methylphenyl derivatives vs. 793.95 ų for chlorophenyl analogs) to assess steric effects .
  • Re-refine raw diffraction data with software like SHELXL to check for overfitting (e.g., R factors >0.05 suggest measurement errors) .

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